H-Trp-NH2.HCl
Overview
Description
L-Tryptophanamide hydrochloride is a chemical compound with the molecular formula C11H14ClN3O. It is an amino acid amide derived from L-tryptophan, an essential amino acid. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
H-Trp-NH2.HCl is an endogenous metabolite The specific primary targets of H-Trp-NH2It’s known to be a metabolite of l-tryptophan , suggesting it may interact with similar biological targets.
Mode of Action
The exact mode of action of H-Trp-NH2It’s known that l-tryptophanamide, an endogenous metabolite of l-tryptophan, inhibits proliferation of, and induces necrosis in, human retinal pigment epithelium cells (hrpecs) . This suggests that this compound may have similar effects.
Biochemical Pathways
The specific biochemical pathways affected by H-Trp-NH2As a metabolite of l-tryptophan, it may be involved in the tryptophan metabolism pathway .
Result of Action
The molecular and cellular effects of H-Trp-NH2It has been reported that l-tryptophanamide, an endogenous metabolite of l-tryptophan, inhibits proliferation of, and induces necrosis in, human retinal pigment epithelium cells (hrpecs) . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
L-Tryptophanamide hydrochloride plays a significant role in biochemical reactions. It is involved in the metabolism of tryptophan, one of the essential amino acids . The metabolism of tryptophan occurs via complex pathways, producing several bioactive metabolites . These metabolites interact with various enzymes, proteins, and other biomolecules, influencing their function and the overall biochemical reactions within the body .
Cellular Effects
L-Tryptophanamide hydrochloride has been found to influence various types of cells and cellular processes. For instance, it has been reported to inhibit the proliferation of, and induce necrosis in, human retinal pigment epithelium cells (HRPECs) . This suggests that L-Tryptophanamide hydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
L-Tryptophanamide hydrochloride is involved in the metabolic pathways of tryptophan . This includes interactions with various enzymes or cofactors.
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tryptophanamide hydrochloride can be synthesized through the reaction of L-tryptophan with ammonia in the presence of a dehydrating agent. The reaction typically involves the following steps:
Activation of L-Tryptophan: L-Tryptophan is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Amidation: The activated L-tryptophan reacts with ammonia to form L-tryptophanamide.
Hydrochloride Formation: The resulting L-tryptophanamide is treated with hydrochloric acid to form L-tryptophanamide hydrochloride.
Industrial Production Methods: Industrial production of L-Tryptophanamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: L-Tryptophanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3) are employed.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
L-Tryptophanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to investigate the action of aminopeptidase enzymes.
Biology: Employed in studies related to protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Comparison with Similar Compounds
L-Tryptophanamide hydrochloride can be compared with other similar compounds such as:
- L-Phenylalaninamide hydrochloride
- L-Tyrosinamide hydrochloride
- L-Histidinamide hydrochloride
Uniqueness:
- L-Tryptophanamide hydrochloride is unique due to its specific interaction with aminopeptidase enzymes and its role in the tryptophan metabolic pathway. It has distinct applications in neurological research and therapeutic studies .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBDANBSEWOYKN-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036172 | |
Record name | L-Tryptophanamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5022-65-1 | |
Record name | 1H-Indole-3-propanamide, α-amino-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5022-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-alpha-Amino-1H-indole-3-propionamide monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005022651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tryptophanamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-α-amino-1H-indole-3-propionamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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